An In-depth Technical Guide to Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-
An In-depth Technical Guide to Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, a tertiary amide with significant applications in the fragrance industry. This document consolidates available data on its identity, spectral characteristics, synthesis, and safety profile. While primarily known for its organoleptic properties, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary for further investigation and potential new applications of this molecule and its analogs.
Introduction and Chemical Identity
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- (CAS Number: 406488-30-0) is a synthetic organic compound characterized by a disubstituted butanamide structure.[1] It is recognized for its potent and long-lasting tropical fruit aroma, with notes of guava, passion fruit, grapefruit, rhubarb, and cassis.[2] This distinct olfactory profile has led to its primary application as a fragrance ingredient in a variety of consumer and commercial products.[1][2]
Nomenclature and Identifiers
A clear and unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.
| Identifier | Value | Source |
| IUPAC Name | 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide | PubChem[1] |
| CAS Number | 406488-30-0 | PubChem[1] |
| Molecular Formula | C₁₄H₂₁NO | PubChem[1] |
| Molecular Weight | 219.32 g/mol | PubChem[1] |
| InChI | InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15(4)13-9-7-8-11(3)10-13/h7-10,12H,5-6H2,1-4H3 | PubChem[1] |
| SMILES | CCC(CC)C(=O)N(C)C1=CC=CC(=C1)C | PubChem[1] |
Chemical Structure
The molecular structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is depicted below. The structure features a chiral center at the second carbon of the butanamide chain.
Caption: Chemical structure of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application, formulation, and toxicological assessment. While experimentally determined data for this specific molecule is limited in publicly available literature, computational predictions provide valuable initial estimates.
| Property | Value (Predicted) | Source |
| Boiling Point | 325-326 °C at 760 mmHg | ChemicalBook[2] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis and Manufacturing
The synthesis of N,N-disubstituted amides can be achieved through various established methods. A key route for the preparation of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is detailed in patent literature, highlighting a common industrial approach to amide bond formation.
Synthetic Pathway
The synthesis generally involves the acylation of a secondary amine, N-methyl-3-methylaniline, with an appropriate acylating agent, such as 2-ethylbutanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic scheme for Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-.
Experimental Protocol (Analogous from Literature)
Materials:
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N-methyl-3-methylaniline (1.0 eq)
-
2-ethylbutanoyl chloride (1.0-1.1 eq)
-
Triethylamine (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
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Deionized Water
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Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-3-methylaniline (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acyl Chloride: Add 2-ethylbutanoyl chloride (1.0-1.1 eq) dropwise to the cooled amine solution over 10-15 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. While a complete set of experimentally obtained spectra for this specific molecule is not publicly available, predicted data and analysis of related compounds can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, the N-methyl group, and the protons of the 2-ethylbutyl group. The chemical shifts and splitting patterns would be characteristic of their respective electronic environments.
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¹³C NMR: The carbon NMR spectrum would provide evidence for the 14 unique carbon atoms in the molecule.[1] The carbonyl carbon is expected to appear significantly downfield (typically in the 165-180 ppm range for amides).[4] The aromatic carbons and the aliphatic carbons of the substituent groups would resonate at characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of a tertiary amide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch. For Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, this band is expected in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-, the molecular ion peak ([M]⁺) would be observed at m/z 219. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the alkyl chains. PubChem indicates the availability of GC-MS data for this compound.[1]
Applications and Future Directions
The primary established application of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is as a fragrance ingredient.[1][2] Its stability and long-lasting aroma make it a valuable component in perfumery.
For researchers in drug development, the N-aryl amide scaffold is a common motif in biologically active molecules. The lipophilic nature and the presence of a tertiary amide bond in this compound could serve as a starting point for the design of new molecules with potential pharmacological activities. Further research could explore its biological activity, metabolic stability, and potential as a lead compound in various therapeutic areas.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is classified with the following hazards:
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H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is a well-characterized fragrance ingredient with a defined synthetic route. This technical guide has compiled the available information on its chemical properties, synthesis, and safety. While its current application is in the fragrance industry, the structural motifs present in this molecule may be of interest to researchers in medicinal chemistry and materials science for the development of novel compounds with tailored properties. The lack of extensive publicly available experimental data highlights an opportunity for further academic and industrial research to fully characterize this and related compounds.
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